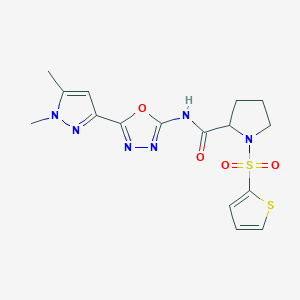

![molecular formula C14H10ClF3N2S B2649197 2-[3-氯-5-(三氟甲基)吡啶-2-基]-2-苯基乙硫酰胺 CAS No. 339104-34-6](/img/structure/B2649197.png)

2-[3-氯-5-(三氟甲基)吡啶-2-基]-2-苯基乙硫酰胺

货号 B2649197

CAS 编号:

339104-34-6

分子量: 330.75

InChI 键: BFHRJGOZOWUIKQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide” is a chemical compound with the empirical formula C8H9Cl2F3N2S . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

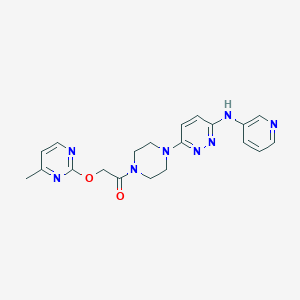

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a trifluoromethyl group (-CF3), which consists of a carbon atom bonded to three fluorine atoms . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

- Pyridine Derivatives : This compound serves as a valuable intermediate in organic synthesis. Researchers utilize it to generate diverse pyridine derivatives, which play a pivotal role in medicinal chemistry. These derivatives often serve as scaffolds for designing novel drugs targeting specific diseases .

- Pesticides and Herbicides : The trifluoromethyl group and the chloro substituent enhance the compound’s bioactivity. Researchers explore its potential as a building block for developing new agrochemicals, such as herbicides and insecticides .

- Targeting Bacterial Proliferation : Recent studies have investigated compounds related to this structure as potential antibacterial agents. Specifically, targeting bacterial enzymes involved in fatty acid biosynthesis (acyl carrier protein synthase, AcpS-PPTase) is crucial. Combining inhibition of both AcpS-PPTase and Sfp-PPTase enzymes may lead to more effective antibacterial treatments .

- Functional Materials : The trifluoromethyl group and the pyridine ring contribute to the compound’s unique electronic properties. Researchers explore its use in designing functional materials, such as organic semiconductors, liquid crystals, and luminescent materials .

- Building Block for Heterocycles : Due to its versatile reactivity, this compound serves as a building block for synthesizing various heterocyclic compounds. These include pyridine-based ligands, which find applications in coordination chemistry and catalysis .

- Synthetic Pathways : Chemists use this compound as an intermediate in the synthesis of more complex molecules. Its cyanoacetate moiety allows for diverse functional group transformations, making it valuable for constructing pharmaceutical intermediates .

Medicinal Chemistry and Drug Development

Agrochemical Research

Antibacterial Agents

Materials Science

Chemical Synthesis

Pharmaceutical Intermediates

属性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2S/c15-10-6-9(14(16,17)18)7-20-12(10)11(13(19)21)8-4-2-1-3-5-8/h1-7,11H,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHRJGOZOWUIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333550 |

Source

|

| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

339104-34-6 |

Source

|

| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2649114.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2649115.png)

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649116.png)

![S-(4-fluoro-2-methylphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2649117.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2649119.png)

![2-(4-chlorophenoxy)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2649124.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2649126.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2649134.png)